Cas no 67141-22-4 (4-tert-butylpyridine-2-carbaldehyde)

4-tert-butylpyridine-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(1,1-dimethylethyl)-2-Pyridinecarboxaldehyde
- 4-tert-butylpyridine-2-carbaldehyde
- 67141-22-4
- Z1255504498
- EN300-2139574
- 4-t-Butyl-2-pyridine-carboxaldehyde
- 4-(tert-butyl)picolinaldehyde
- SCHEMBL80327
- CKNDWLWHZWBDGR-UHFFFAOYSA-N
- 4-tert-butyl-pyridine-2-carbaldehyde
- SB53420
- CS-0454749
- DB-106988
- G74886
-
- MDL: MFCD18254152
- インチ: InChI=1S/C10H13NO/c1-10(2,3)8-4-5-11-9(6-8)7-12/h4-7H,1-3H3
- InChIKey: CKNDWLWHZWBDGR-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C1=CC(=NC=C1)C=O
計算された属性
- せいみつぶんしりょう: 163.099714038g/mol
- どういたいしつりょう: 163.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 30Ų
4-tert-butylpyridine-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2139574-0.05g |
4-tert-butylpyridine-2-carbaldehyde |
67141-22-4 | 95% | 0.05g |
$238.0 | 2023-09-16 | |
Alichem | A029208120-25g |
4-(tert-Butyl)picolinaldehyde |
67141-22-4 | 97% | 25g |
$5113.44 | 2023-09-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4802-500MG |
4-tert-butylpyridine-2-carbaldehyde |
67141-22-4 | 95% | 500MG |
¥ 3,115.00 | 2023-03-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4802-10G |
4-tert-butylpyridine-2-carbaldehyde |
67141-22-4 | 95% | 10g |
¥ 16,935.00 | 2023-03-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4802-100mg |
4-tert-butylpyridine-2-carbaldehyde |
67141-22-4 | 95% | 100mg |
¥1274.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4802-250mg |
4-tert-butylpyridine-2-carbaldehyde |
67141-22-4 | 95% | 250mg |
¥2045.0 | 2024-04-17 | |
1PlusChem | 1P00FGOL-100mg |
4-(tert-butyl)picolinaldehyde |
67141-22-4 | 95% | 100mg |
$501.00 | 2024-04-22 | |
1PlusChem | 1P00FGOL-5g |
4-(tert-butyl)picolinaldehyde |
67141-22-4 | 95% | 5g |
$3747.00 | 2024-04-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525416-250mg |
4-(Tert-butyl)picolinaldehyde |
67141-22-4 | 98% | 250mg |
¥3917.00 | 2024-05-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4802-5g |
4-tert-butylpyridine-2-carbaldehyde |
67141-22-4 | 95% | 5g |
¥13205.0 | 2024-04-17 |
4-tert-butylpyridine-2-carbaldehyde 関連文献
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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4. Back matter
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
4-tert-butylpyridine-2-carbaldehydeに関する追加情報
Introduction to 4-tert-butylpyridine-2-carbaldehyde (CAS No. 67141-22-4)
4-tert-butylpyridine-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 67141-22-4, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and industrial applications. This compound, featuring a pyridine core substituted with a tert-butyl group at the 4-position and an aldehyde functional group at the 2-position, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. The structural configuration of this molecule not only contributes to its reactivity but also influences its potential applications in drug development and material science.
The aldehyde group in 4-tert-butylpyridine-2-carbaldehyde serves as a crucial site for further functionalization, enabling the synthesis of more complex molecules. This characteristic is particularly advantageous in pharmaceutical research, where the construction of intricate molecular frameworks is often required to achieve desired biological activities. The presence of the tert-butyl group at the 4-position of the pyridine ring introduces steric hindrance, which can modulate the compound's interactions with biological targets. Such steric effects are increasingly recognized as important factors in determining the efficacy and selectivity of drug candidates.
In recent years, 4-tert-butylpyridine-2-carbaldehyde has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its utility extends to the development of novel therapeutic agents targeting diverse diseases, including neurological disorders and infectious diseases. The pyridine scaffold is a common motif in many drugs due to its ability to form hydrogen bonds and interact with biological macromolecules. The modification of this scaffold with functional groups such as aldehydes enhances its versatility, allowing for further derivatization into pharmacologically relevant structures.
One notable application of 4-tert-butylpyridine-2-carbaldehyde is in the synthesis of small-molecule inhibitors designed to modulate enzyme activity. Enzymes are critical targets in drug discovery, and many therapeutic agents work by inhibiting or activating specific enzymatic pathways. The aldehyde functionality provides a reactive site for covalent bonding with enzyme active sites, facilitating the design of potent and selective inhibitors. For instance, derivatives of this compound have been investigated for their potential as inhibitors of kinases and other enzymes involved in signal transduction pathways.
Recent advancements in synthetic methodologies have further expanded the utility of 4-tert-butylpyridine-2-carbaldehyde. Transition-metal-catalyzed reactions, such as cross-coupling reactions and hydrogenations, have enabled the efficient construction of complex molecular architectures from this intermediate. These techniques have allowed chemists to access novel analogs with tailored properties for drug discovery purposes. Additionally, computational modeling and high-throughput screening techniques have been employed to identify promising derivatives of this compound, streamlining the drug development process.
The industrial significance of 4-tert-butylpyridine-2-carbaldehyde cannot be overstated. Its role as a building block in pharmaceutical synthesis underscores its importance in modern chemical manufacturing. The demand for high-quality intermediates like this compound continues to grow as pharmaceutical companies seek innovative solutions for developing new drugs. Moreover, advancements in green chemistry principles have encouraged the optimization of synthetic routes to minimize waste and improve sustainability, further enhancing the appeal of this intermediate.
In conclusion, 4-tert-butylpyridine-2-carbaldehyde (CAS No. 67141-22-4) represents a versatile and valuable compound in pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists working on drug discovery and development. As research continues to uncover new applications and synthetic strategies involving this compound, its importance is expected to grow even further. The ongoing exploration of its potential in various fields highlights its significance as a cornerstone molecule in modern chemical research.
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